molecular formula C13H9Cl2N3O B5726234 1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole

1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole

Cat. No. B5726234
M. Wt: 294.13 g/mol
InChI Key: SGAQGEGDYKSRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole, commonly known as DBBT, is a benzotriazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. DBBT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.14 g/mol.

Scientific Research Applications

DBBT has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and agriculture. In materials science, DBBT has been used as a corrosion inhibitor for metals and alloys due to its excellent inhibitory properties. In pharmaceuticals, DBBT has shown promising results as an antifungal and antibacterial agent, as well as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In agriculture, DBBT has been used as a growth regulator for plants and as a pesticide.

Mechanism of Action

The mechanism of action of DBBT varies depending on its application. In materials science, DBBT acts as a corrosion inhibitor by forming a protective layer on the surface of metals and alloys, preventing them from reacting with the surrounding environment. In pharmaceuticals, DBBT has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. DBBT has also been found to inhibit the activity of certain enzymes involved in cancer and Alzheimer's disease, making it a potential drug candidate for the treatment of these diseases. In agriculture, DBBT acts as a growth regulator by affecting the synthesis and metabolism of plant hormones.
Biochemical and Physiological Effects:
DBBT has been shown to have various biochemical and physiological effects depending on its application. In materials science, DBBT has been found to reduce the corrosion rate of metals and alloys, leading to increased durability and lifespan. In pharmaceuticals, DBBT has been shown to have antifungal and antibacterial properties, as well as potential anticancer and anti-Alzheimer's disease properties. In agriculture, DBBT has been found to regulate the growth and development of plants, leading to increased crop yield and quality.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBBT in lab experiments is its high purity and stability, which allows for accurate and reproducible results. DBBT is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DBBT in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on DBBT. In materials science, further studies could focus on optimizing the corrosion inhibitory properties of DBBT and exploring its potential applications in different industries. In pharmaceuticals, more research is needed to fully understand the mechanism of action of DBBT and its potential as a drug candidate for various diseases. In agriculture, future studies could focus on developing new formulations of DBBT for more effective and sustainable use as a growth regulator and pesticide. Overall, the potential applications of DBBT in various fields make it an exciting area of research with many opportunities for future discoveries.

Synthesis Methods

DBBT can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 1H-1,2,3-benzotriazole. The final product is obtained through purification and crystallization steps.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c14-10-4-3-5-11(15)9(10)8-19-18-13-7-2-1-6-12(13)16-17-18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAQGEGDYKSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole

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